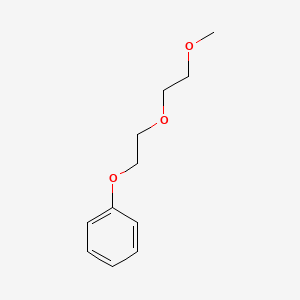
2-Methyl-6-sulfanylbenzoic acid
Vue d'ensemble
Description
2-Methyl-6-sulfanylbenzoic acid is an organic compound with the molecular formula C8H8O2S It is a derivative of benzoic acid, where a mercapto group (-SH) is attached to the second carbon and a methyl group (-CH3) is attached to the sixth carbon of the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methyl-6-sulfanylbenzoic acid can be synthesized through several methods. One common method involves the reaction of 2-chloro-6-methylbenzoic acid with sodium hydrosulfide (NaHS) in the presence of a suitable solvent such as ethanol. The reaction proceeds under reflux conditions, leading to the substitution of the chlorine atom with a mercapto group, forming this compound.
Another method involves the use of thiourea as a sulfur source. In this method, 2-chloro-6-methylbenzoic acid is reacted with thiourea in the presence of a base such as sodium hydroxide (NaOH). The reaction is carried out under reflux conditions, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Industrial processes often involve optimization of reaction conditions to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-6-sulfanylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The mercapto group (-SH) can be oxidized to form a sulfonic acid group (-SO3H) using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The carboxylic acid group (-COOH) can be reduced to an alcohol group (-CH2OH) using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups using electrophilic aromatic substitution reactions. For example, nitration can introduce a nitro group (-NO2) using nitric acid (HNO3) and sulfuric acid (H2SO4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), bromine (Br2)
Major Products Formed
Oxidation: 2-Sulfonic-6-methylbenzoic acid
Reduction: 2-Mercapto-6-methylbenzyl alcohol
Substitution: 2-Mercapto-6-methyl-4-nitrobenzoic acid
Applications De Recherche Scientifique
2-Methyl-6-sulfanylbenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: It is used in the study of enzyme inhibition and protein interactions. The mercapto group can form disulfide bonds with cysteine residues in proteins, making it useful in biochemical research.
Medicine: It has potential applications in drug development, particularly in the design of enzyme inhibitors and therapeutic agents. Its ability to interact with biological molecules makes it a candidate for further investigation in medicinal chemistry.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Methyl-6-sulfanylbenzoic acid involves its interaction with biological molecules through its functional groups. The mercapto group (-SH) can form disulfide bonds with cysteine residues in proteins, leading to changes in protein structure and function. This interaction can inhibit enzyme activity or alter protein-protein interactions, making it useful in the study of biochemical pathways and drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Mercaptobenzoic acid: Similar to 2-Methyl-6-sulfanylbenzoic acid but lacks the methyl group on the benzene ring.
6-Methylbenzoic acid: Similar to this compound but lacks the mercapto group.
2-Mercapto-4-methylbenzoic acid: Similar to this compound but has the methyl group on the fourth carbon instead of the sixth.
Uniqueness
This compound is unique due to the presence of both the mercapto group and the methyl group on the benzene ring. This combination of functional groups provides distinct chemical properties and reactivity, making it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
17839-53-1 |
|---|---|
Formule moléculaire |
C8H8O2S |
Poids moléculaire |
168.21 g/mol |
Nom IUPAC |
2-methyl-6-sulfanylbenzoic acid |
InChI |
InChI=1S/C8H8O2S/c1-5-3-2-4-6(11)7(5)8(9)10/h2-4,11H,1H3,(H,9,10) |
Clé InChI |
FHEHVVOYZBWOKK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)S)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Fluorophenyl)-5-methoxybenzo[B]thiophene-3-carboxylic acid](/img/structure/B8745276.png)
![(8-(Benzyloxy)imidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B8745285.png)

![2-(Benzo[d][1,3]dioxol-5-yloxy)ethanol](/img/structure/B8745297.png)





![2-chloro-1-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B8745336.png)



